
L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine is a complex peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This compound is composed of four amino acids: leucine, histidine, ornithine, and another histidine, with a diaminomethylidene group attached to the ornithine residue. Peptides like this one are often studied for their potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of Amino Acids: Subsequent amino acids are added one by one, with coupling and deprotection steps repeated.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often involves automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be adapted for the production of various peptide sequences.
Analyse Des Réactions Chimiques
Types of Reactions
L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine can undergo several types of chemical reactions, including:
Oxidation: The histidine residues can be oxidized to form various products.
Reduction: Reduction reactions can modify the diaminomethylidene group.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various alkylating agents, acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine residues can lead to the formation of oxo-histidine derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibitory properties.
Medicine: Explored for therapeutic applications, including drug delivery and as a potential therapeutic agent.
Industry: Used in the development of peptide-based materials and products.
Mécanisme D'action
The mechanism of action of L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine depends on its specific biological activity. Generally, peptides can interact with various molecular targets, such as enzymes, receptors, and other proteins. The diaminomethylidene group may play a role in binding to specific targets or modulating the peptide’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Leucyl-L-histidyl-L-ornithyl-L-histidine: Similar structure but without the diaminomethylidene group.
L-Leucyl-L-histidyl-L-ornithyl-L-lysine: Similar structure with lysine instead of histidine.
L-Leucyl-L-histidyl-L-ornithyl-L-arginine: Similar structure with arginine instead of histidine.
Uniqueness
L-Leucyl-L-histidyl-N~5~-(diaminomethylidene)-L-ornithyl-L-histidine is unique due to the presence of the diaminomethylidene group, which can influence its chemical reactivity and biological activity. This modification may enhance its binding affinity to specific targets or alter its stability and solubility.
Propriétés
Numéro CAS |
922729-20-2 |
|---|---|
Formule moléculaire |
C24H39N11O5 |
Poids moléculaire |
561.6 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C24H39N11O5/c1-13(2)6-16(25)20(36)34-18(7-14-9-28-11-31-14)22(38)33-17(4-3-5-30-24(26)27)21(37)35-19(23(39)40)8-15-10-29-12-32-15/h9-13,16-19H,3-8,25H2,1-2H3,(H,28,31)(H,29,32)(H,33,38)(H,34,36)(H,35,37)(H,39,40)(H4,26,27,30)/t16-,17-,18-,19-/m0/s1 |
Clé InChI |
UNIVELKOOAOYGD-VJANTYMQSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


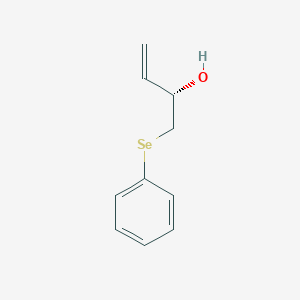
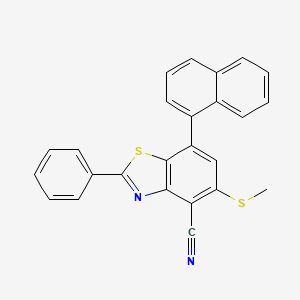
![5'-Methoxyspiro[cyclohexane-1,3'-indole]](/img/structure/B14179473.png)
![1,5-Diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14179475.png)
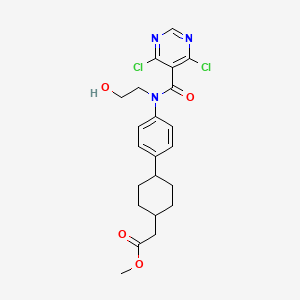
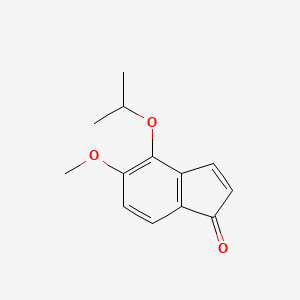
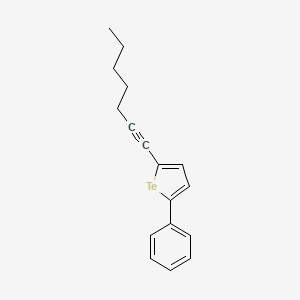
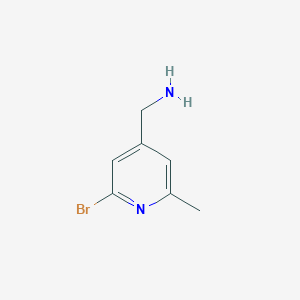
![[1-(Hydroxymethyl)cyclohexyl]methyl 2-methylprop-2-enoate](/img/structure/B14179504.png)



![(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14179525.png)
![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)
